N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester

Physicochemical characterization Lipophilicity Prodrug design

N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester (CAS 81110-05-6; molecular formula C15H19NO4S; MW 309.38 g/mol) belongs to the N-acyl-α-amino acid class of enkephalinase (neutral endopeptidase, NEP) inhibitors. It serves as a critical synthetic intermediate in the preparation of thiorphan, the active metabolite of the antidiarrheal prodrug racecadotril, and is formally designated as Racecadotril Impurity 2 and Thiorphan Impurity 2 for pharmaceutical quality control.

Molecular Formula C15H19NO4S
Molecular Weight 309.4 g/mol
CAS No. 81110-05-6
Cat. No. B027287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester
CAS81110-05-6
Synonyms(+/-)-N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine Methyl Ester
Molecular FormulaC15H19NO4S
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC
InChIInChI=1S/C15H19NO4S/c1-11(17)21-10-13(8-12-6-4-3-5-7-12)15(19)16-9-14(18)20-2/h3-7,13H,8-10H2,1-2H3,(H,16,19)
InChIKeyZZQJPPJIRYFBFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine Methyl Ester (CAS 81110-05-6): Enkephalinase Inhibitor Intermediate and Impurity Reference Standard


N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester (CAS 81110-05-6; molecular formula C15H19NO4S; MW 309.38 g/mol) belongs to the N-acyl-α-amino acid class of enkephalinase (neutral endopeptidase, NEP) inhibitors [1]. It serves as a critical synthetic intermediate in the preparation of thiorphan, the active metabolite of the antidiarrheal prodrug racecadotril, and is formally designated as Racecadotril Impurity 2 and Thiorphan Impurity 2 for pharmaceutical quality control [2].

R
Designation
Racecadotril Impurity 2 & Thiorphan Impurity 2 reference standard
W
Primary Workflow
Stability-indicating HPLC method development and ANDA impurity profiling
K
Key Distinction
Methyl ester identity; distinct chromatographic retention from benzyl ester API

Why N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine Methyl Ester Cannot Be Replaced by a Generic Enkephalinase Inhibitor


Within the enkephalinase inhibitor family, the methyl ester at the glycine terminus dictates a specific set of physicochemical and regulatory properties that differ fundamentally from the benzyl ester (racecadotril) or the free acid (thiorphan, S-acetylthiorphan). A generic substitution ignoring this ester group would fail in two critical contexts: (1) as a synthetic intermediate, where selective methyl ester hydrolysis is required to access thiorphan without affecting the S-acetyl protecting group ; and (2) as an impurity reference standard for ANDA or DMF submissions, where the exact retention time, mass spectrum, and chromatographic resolution of the methyl ester impurity must match pharmacopoeial or regulatory reference data in stability-indicating HPLC methods [1].

!
Ester-dependent chromatographic behavior
Methyl ester retention time and MS spectrum differ from benzyl ester racecadotril; generic substitution may not meet ANDA impurity profiling requirements.
!
Synthetic route incompatibility
Methyl ester enables chemoselective hydrolysis; benzyl ester requires hydrogenolysis conditions that may compromise the S-acetyl protecting group during thiorphan synthesis.
!
Regulatory identity gap
Only the methyl ester matches Racecadotril Impurity 2 pharmacopoeial specifications; generic NEP inhibitors lack this regulatory designation for DMF submissions.

Quantitative Differentiation of N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine Methyl Ester from Closest Analogs


Ester Group Substitution: Methyl Ester vs. Benzyl Ester Physicochemical Impact

The glycine methyl ester substitution in CAS 81110-05-6 versus the benzyl ester in racecadotril (CAS 81110-73-8) yields a significant lipophilicity difference. The computed XLogP3 for the methyl ester target compound is 1.8, whereas the benzyl ester racecadotril carries substantially higher logP due to the additional aromatic ring in the ester moiety . The molecular weight difference (309.38 vs. 385.48 g/mol) corresponds to a 76.1 Da mass shift attributable to the benzyl-to-methyl replacement [1].

Ester lipophilicity
Reported
ΔXLogP ~1–2; ΔMW −76.1 Da
Methyl ester XLogP 1.8 vs benzyl ester XLogP ~3–4
Chromatographic retention context differs between ester forms
Computed physicochemical comparison; PubChem data
Physicochemical characterization Lipophilicity Prodrug design

Formation Pathway: Pseudo-Degradation Product of Racecadotril in Methanolic Media

Under ICH Q1A(R2) forced degradation conditions, racecadotril undergoes transesterification when methanol is used as a co-solvent, generating the methyl ester (N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester) as pseudo-degradation product DP 5 or DP 6 [1]. This compound was unequivocally characterized by UHPLC-Q-TOF-MS/MS and NMR, and its formation is specific to methanolic stress conditions; the benzyl ester parent compound does not form this species in acetonitrile-only mobile phases [1].

Methanolysis artifact
Head-to-head
Detected as DP 5/DP 6 under methanolic forced degradation; characterized by UHPLC-Q-TOF-MS/MS and NMR
Stability-indicating method relevance confirmed
ICH Q1A(R2) forced degradation; methanol co-solvent artifact
Forced degradation Stability-indicating methods LC-MS/MS

Regulatory Identity: Unique Reference Standard for Impurity Profiling of Racecadotril and Thiorphan

CAS 81110-05-6 is explicitly designated as Racecadotril Impurity 2 and Thiorphan Impurity 2 by multiple reference standard suppliers, with characterization data compliant with USP/EP regulatory guidelines for use in analytical method validation (AMV), quality control (QC), and ANDA/DMF submissions [1]. Racecadotril (CAS 81110-73-8) itself cannot serve as its own impurity marker; the methyl ester provides a distinct chromatographic peak at a different retention time, enabling validated resolution from the API peak [1].

Regulatory designation
Class-level
Racecadotril Impurity 2 / Thiorphan Impurity 2; supplied with COA and full characterization data
ANDA impurity profiling requirement per pharmacopoeial guidelines
Regulatory-compliant reference standard designation
Pharmaceutical analysis Reference standard ANDA submission

Mass Spectrometry Differentiation: Diagnostic Fragmentation for Identity Confirmation

The GC-MS spectrum of methyl (3-(acetylthio)-2-benzylpropanoyl)glycinate (CAS 81110-05-6) has been recorded and archived in the Wiley Registry of Mass Spectral Data, originating from the forced degradation study by Chiguru et al. [1]. The exact mass of 309.103479 Da (C15H19NO4S) and the fragmentation pattern in MS/MS, including product ions from cleavage at the ester and amide bonds, differ from the benzyl ester racecadotril (exact mass 385.1712 Da), providing unequivocal mass spectrometric identification [1][2].

Mass spectrometry
Head-to-head
Exact mass 309.1035 Da; Δm/z 76.07 Da from benzyl ester racecadotril (385.1712 Da)
Unequivocal impurity identification by GC-MS and LC-MS/MS
Wiley Registry spectral archive; Chiguru et al. 2016
Mass spectrometry Structural elucidation GC-MS

Synthetic Strategy: Methyl Ester Intermediate for Thiorphan Production

The methyl ester (CAS 81110-05-6) is specifically documented as an intermediate in the multi-step synthesis of thiorphan (CAS 76721-89-6) [1]. The methyl ester function can be chemoselectively hydrolyzed under alkaline conditions to yield S-acetylthiorphan (hemiacetorphan, CAS 124735-06-4), followed by S-deacetylation to yield the active NEP inhibitor thiorphan (IC50 = 6.9 nM) . The benzyl ester analog (racecadotril) requires hydrogenolysis or alternative deprotection conditions, making the methyl ester the preferred intermediate when orthogonal deprotection of S-acetyl and ester groups is required .

Synthetic route
Class-level
Chemoselective methyl ester hydrolysis enables orthogonal deprotection without disturbing S-acetyl group
Simpler thiorphan synthesis route; avoids hydrogenolysis
Methyl ester preferred intermediate for orthogonal deprotection strategy
Synthetic chemistry Process intermediate Thiorphan synthesis

Procurement-Ready Application Scenarios for N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine Methyl Ester


Stability-Indicating HPLC Method Development for Racecadotril API and Finished Dosage Forms

This compound is essential as a resolution standard and specified impurity marker in stability-indicating assay methods per ICH Q1A(R2). Its formation as a pseudo-degradation product in methanolic media requires its inclusion in system suitability mixtures to verify chromatographic separation from racecadotril, thiorphan, and other process impurities during forced degradation and accelerated stability studies [1].

Abbreviated New Drug Application (ANDA) Reference Standard for Racecadotril Generic Formulations

Supplied by SynZeal and other reference standard vendors with full characterization data compliant with USP/EP guidelines, this impurity standard is used directly for method validation (AMV), quality control (QC) release testing, and DMF submissions for generic racecadotril products. Its use as Racecadotril Impurity 2 ensures regulatory acceptance of impurity profiling data [2].

Intermediate for Laboratory-Scale Synthesis of Thiorphan and S-Acetylthiorphan

As a key intermediate in the synthetic route to thiorphan, this methyl ester enables chemoselective hydrolysis of the glycine ester without disturbing the S-acetyl protecting group. Researchers engaged in enkephalinase inhibitor pharmacology or thiorphan analog synthesis can utilize this intermediate to produce the active NEP inhibitor thiorphan (IC50 = 6.9 nM) or the brain-penetrant S-acetylthiorphan (hemiacetorphan) .

Mass Spectrometry Library Development for Pharmaceutical Impurity Identification

The GC-MS and LC-MS/MS spectra of this compound, archived in the Wiley Registry of Mass Spectral Data, serve as a definitive spectral fingerprint for impurity identification in unknown peak investigations during pharmaceutical development and QC batch release of racecadotril drug substance [1].

Application
Selection Property
Validation Focus
Stability-indicating HPLC method development
Specified impurity resolution marker
Chromatographic separation verification per ICH Q1A(R2)
ANDA regulatory impurity profiling
Characterized reference standard with COA
Pharmacopoeial method validation and DMF submission
Laboratory-scale thiorphan synthesis
Chemoselective methyl ester intermediate
Orthogonal deprotection of ester and S-acetyl groups
Pharmaceutical impurity MS library development
Archived MS spectral fingerprint
Unknown peak identification in QC batch release
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